4-(1-methyl-1H-1,2,3-triazol-5-yl)benzoic acid
Overview
Description
4-(1-Methyl-1H-1,2,3-triazol-5-yl)benzoic acid is an organic compound that features a benzoic acid moiety linked to a 1-methyl-1H-1,2,3-triazole ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. The triazole ring is known for its stability and ability to participate in various chemical reactions, making it a versatile building block in chemical research.
Preparation Methods
The synthesis of 4-(1-methyl-1H-1,2,3-triazol-5-yl)benzoic acid typically involves the copper-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as the “click” reaction. This method is favored for its efficiency and high yield. The general synthetic route includes the following steps:
Preparation of Precursors: The synthesis begins with the preparation of 4-azidobenzoic acid and 1-methyl-1H-1,2,3-triazole.
Click Reaction: The azide and alkyne precursors are subjected to CuAAC conditions, typically using copper(I) bromide (CuBr) as the catalyst and a ligand such as tris(benzyltriazolylmethyl)amine (TBTA) to enhance the reaction rate.
Purification: The resulting product is purified using standard techniques such as recrystallization or column chromatography.
Industrial production methods may involve scaling up the reaction using continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
4-(1-Methyl-1H-1,2,3-triazol-5-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized using oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The benzoic acid moiety can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO₃) or bromine (Br₂).
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nitration of the benzoic acid ring would yield nitro-substituted derivatives.
Scientific Research Applications
4-(1-Methyl-1H-1,2,3-triazol-5-yl)benzoic acid has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, including anticancer and antimicrobial compounds.
Materials Science: The compound is utilized in the development of novel materials with unique properties, such as polymers and coordination complexes.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the construction of diverse chemical libraries for drug discovery.
Mechanism of Action
The mechanism of action of 4-(1-methyl-1H-1,2,3-triazol-5-yl)benzoic acid depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, triazole-containing compounds are known to inhibit enzymes like acetylcholinesterase, which is relevant in the treatment of neurodegenerative diseases . The triazole ring can also participate in hydrogen bonding and π-π interactions, enhancing its binding affinity to biological targets.
Comparison with Similar Compounds
4-(1-Methyl-1H-1,2,3-triazol-5-yl)benzoic acid can be compared with other triazole-containing compounds, such as:
4-(1H-1,2,4-Triazol-1-yl)benzoic acid: This compound features a 1,2,4-triazole ring instead of a 1,2,3-triazole ring.
5-Methyl-2-(1H-1,2,3-triazol-1-yl)benzoic acid:
The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct reactivity and biological activity compared to other triazole derivatives.
Properties
IUPAC Name |
4-(3-methyltriazol-4-yl)benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2/c1-13-9(6-11-12-13)7-2-4-8(5-3-7)10(14)15/h2-6H,1H3,(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTAFRUNRXUCRGC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CN=N1)C2=CC=C(C=C2)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1067614-15-6 | |
Record name | 4-(1-methyl-1H-1,2,3-triazol-5-yl)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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